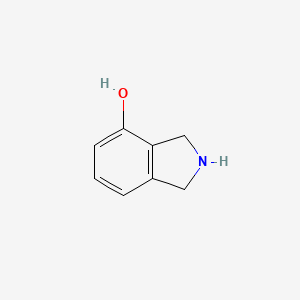![molecular formula C26H27NO8 B1168324 (7S,9S)-9-acetyl-7-[(2S,5S,6R)-5-amino-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione CAS No. 124917-28-8](/img/structure/B1168324.png)
(7S,9S)-9-acetyl-7-[(2S,5S,6R)-5-amino-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (7S,9S)-9-acetyl-7-[(2S,5S,6R)-5-amino-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione is a complex organic molecule with a tetracene backbone. This compound is notable for its intricate structure, which includes multiple hydroxyl groups, an amino group, and an acetyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7S,9S)-9-acetyl-7-[(2S,5S,6R)-5-amino-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione typically involves multiple steps, including the formation of the tetracene core and subsequent functionalization. Common synthetic routes may involve:
Formation of the Tetracene Core: This can be achieved through cyclization reactions involving aromatic precursors.
Functionalization: Introduction of hydroxyl, amino, and acetyl groups through selective reactions such as hydroxylation, amination, and acetylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(7S,9S)-9-acetyl-7-[(2S,5S,6R)-5-amino-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.
科学的研究の応用
(7S,9S)-9-acetyl-7-[(2S,5S,6R)-5-amino-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione: has several applications in scientific research:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which (7S,9S)-9-acetyl-7-[(2S,5S,6R)-5-amino-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
類似化合物との比較
(7S,9S)-9-acetyl-7-[(2S,5S,6R)-5-amino-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione: can be compared with other tetracene derivatives and compounds with similar functional groups. Some similar compounds include:
Tetracycline: An antibiotic with a similar tetracene core.
Doxorubicin: An anticancer drug with a tetracene backbone.
Chlorotetracycline: Another tetracycline antibiotic with different functional groups.
The uniqueness of This compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.
特性
CAS番号 |
124917-28-8 |
|---|---|
分子式 |
C26H27NO8 |
分子量 |
481.5 g/mol |
IUPAC名 |
(7S,9S)-9-acetyl-7-[(2R,5R,6S)-5-amino-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C26H27NO8/c1-11-16(27)7-8-18(34-11)35-17-10-26(33,12(2)28)9-15-19(17)25(32)21-20(24(15)31)22(29)13-5-3-4-6-14(13)23(21)30/h3-6,11,16-18,31-33H,7-10,27H2,1-2H3/t11-,16+,17-,18-,26-/m0/s1 |
InChIキー |
VNZXULGDRPCCMZ-CJSYMMANSA-N |
異性体SMILES |
C[C@H]1[C@@H](CC[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N |
正規SMILES |
CC1C(CCC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C)O)N |
同義語 |
(7S,9S)-9-acetyl-7-[(2S,5R,6S)-5-amino-6-methyl-oxan-2-yl]oxy-6,9,11-t rihydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




